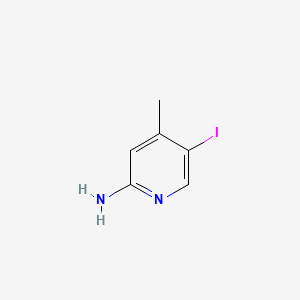

2-Amino-5-iodo-4-methylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the fields of organic and medicinal chemistry. Its presence is noted in a vast array of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring imparts unique properties to the molecule, influencing its basicity, polarity, and ability to engage in hydrogen bonding. These characteristics are crucial for the molecule's interaction with biological targets, such as enzymes and receptors.

The versatility of the pyridine scaffold allows for its functionalization at various positions, enabling the fine-tuning of its steric and electronic properties. This adaptability has made it a "privileged scaffold" in drug discovery, a core structure that can be modified to create a library of compounds with diverse biological activities. Many approved drugs across different therapeutic areas contain a pyridine moiety, underscoring its importance in the development of new medicines.

Overview of Halogenated Aminopyridines in Synthetic and Biological Contexts

The introduction of substituents onto the pyridine ring can dramatically alter its chemical reactivity and biological profile. Halogenated aminopyridines, which feature both a halogen atom and an amino group, are particularly valuable intermediates in organic synthesis. The amino group, a strong electron-donating group, can influence the electronic nature of the pyridine ring and also serve as a key site for further chemical modifications.

The presence of a halogen atom, such as iodine, on the pyridine ring is of great synthetic utility. Halogenated pyridines are key substrates in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. The iodo-substituent in 2-Amino-5-iodo-4-methylpyridine makes it a prime candidate for such transformations, positioning it as a valuable building block for creating more elaborate molecules with potential biological applications.

Physicochemical Properties and Synthetic Applications of this compound

This compound is a specialty chemical that serves as a key intermediate in various synthetic endeavors. chemimpex.com Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on the pyridine core, provides a versatile platform for the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 356561-08-5 | chemimpex.commdpi.com |

| Molecular Formula | C₆H₇IN₂ | chemimpex.com |

| Molecular Weight | 234.04 g/mol | chemimpex.com |

| Appearance | Yellow to brown powder | chemimpex.com |

| Melting Point | 115-119 °C | chemimpex.com |

The primary utility of this compound lies in its role as a synthetic intermediate. chemimpex.com The presence of the iodine atom at the 5-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. The amino group at the 2-position can be a site for further derivatization, such as acylation or alkylation, to build more complex structures.

While specific research detailing the direct biological activity of this compound is not extensively available in the public domain, the known biological activities of structurally related compounds provide a strong indication of its potential applications. For instance, the non-iodinated parent compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. nih.govwustl.edunih.gov This suggests that derivatives of this compound could be explored for similar inhibitory activities.

Furthermore, the broader class of aminopyridines is recognized as a valuable pharmacophore in the development of kinase inhibitors, which are a major class of anti-cancer drugs. ed.ac.uk The ability to functionalize the this compound core through reactions like the Suzuki coupling makes it a valuable starting material for the synthesis of libraries of compounds that could be screened for kinase inhibitory activity and other therapeutic properties. chemimpex.com

属性

IUPAC Name |

5-iodo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZCIXFHXERJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590340 | |

| Record name | 5-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356561-08-5 | |

| Record name | 5-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Iodo 4 Methylpyridine and Its Analogues

Strategic Approaches for Regioselective Iodination

The introduction of an iodine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of 2-Amino-5-iodo-4-methylpyridine. The electronic properties of the aminopyridine ring, with the activating amino group and the moderately activating methyl group, direct electrophilic substitution. However, achieving high regioselectivity for the C5 position requires careful selection of iodinating agents and reaction conditions to avoid the formation of undesired isomers.

Direct Iodination of 2-Amino-4-methylpyridine (B118599) Derivatives

Direct electrophilic iodination of 2-amino-4-methylpyridine is a straightforward approach to introduce an iodine atom onto the pyridine ring. The success of this method hinges on the choice of the iodinating agent and the control of reaction parameters to favor substitution at the C5 position, which is activated by the ortho-amino and para-methyl groups.

Commonly employed iodinating agents for such transformations include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in the presence of an oxidizing agent. acsgcipr.org

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. prepchem.com In a typical procedure, 2-amino-4-methylpyridine is treated with NIS in a suitable solvent, such as glacial acetic acid. The reaction often proceeds at moderate temperatures, and the product can be isolated after a simple workup. For instance, the synthesis of the related compound 2-amino-5-iodo-6-methyl-4-pyrimidinol (B1384218) was achieved by reacting 6-methyl-isocytosine with NIS in hot glacial acetic acid. prepchem.com This suggests a viable pathway for the iodination of 2-amino-4-methylpyridine.

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent compared to molecular iodine and can be effective for less reactive substrates. researchgate.net Careful control of stoichiometry and reaction temperature is crucial to prevent over-iodination.

Molecular Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent, such as hydrogen peroxide or nitric acid, can generate a more potent electrophilic iodine species in situ. libretexts.org This method can be advantageous due to the relatively low cost of iodine.

A summary of representative conditions for direct iodination is presented in Table 1.

| Iodinating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |

| N-Iodosuccinimide | 6-Methyl-isocytosine | Glacial Acetic Acid | Steam bath, 5 min | Not specified | prepchem.com |

Table 1: Representative Conditions for Direct Iodination of Aminopyridine Derivatives. Please note that the data is for a related pyrimidine (B1678525) derivative, suggesting a potential method for the target compound.

Transition Metal-Catalyzed Iodination Processes

Transition metal catalysis offers a powerful alternative for the regioselective C-H functionalization of heterocyclic compounds, including pyridines. Palladium and copper catalysts are prominent in this area. nih.govnih.govrsc.org These methods can offer high selectivity under milder conditions compared to traditional electrophilic substitution.

Palladium-Catalyzed Iodination: Palladium catalysts can facilitate the direct iodination of C-H bonds. While specific examples for 2-amino-4-methylpyridine are not abundant in the literature, palladium-catalyzed decarbonylative iodination of aryl carboxylic acids provides a conceptual framework. nih.gov This involves the conversion of a carboxylic acid to an iodo group, a transformation that could potentially be adapted for pyridine carboxylic acid derivatives.

Copper-Catalyzed Iodination: Copper catalysts are also widely used for C-N and C-halogen bond formation. nih.govrsc.orgrsc.org Copper(I)-catalyzed reactions, in particular, have shown efficacy in the amination of bromopyridines, which could be conceptually reversed for iodination. rsc.org These methods often utilize a ligand to modulate the reactivity and selectivity of the copper center.

Multi-Component Reaction Sequences for Pyridine Core Construction

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. nih.govmdpi.comnih.gov Various MCRs have been developed for the synthesis of substituted pyridines, which could be adapted to produce the this compound scaffold.

One such approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) source, known as the Hantzsch pyridine synthesis. While this typically yields dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines. By choosing appropriately substituted starting materials, it is conceivable to construct the desired 2,4,5-trisubstituted pyridine ring. For example, a three-component reaction of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) has been developed for the synthesis of 3-sulfonyl-2-aminopyridines. acs.org A similar strategy could potentially be employed using a halogenated building block to introduce the iodine at the 5-position.

Derivatization Strategies for Aminopyridine Precursors

Another synthetic strategy involves the derivatization of a pre-existing aminopyridine core. Starting from 2-amino-4-methylpyridine, functionalization at the 5-position can be achieved through various reactions.

A study on the synthesis of 2-amino-4-methylpyridine analogues for other applications demonstrated that the 6-position is also susceptible to functionalization. nih.gov This highlights the need for regioselective control when targeting the 5-position.

Innovations in Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. scienceholic.orgtext2fa.irresearchgate.netnih.govresearchgate.net This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, sustainable approaches could involve:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. scienceholic.orgtext2fa.irresearchgate.netnih.govresearchgate.net

Catalytic Processes: Employing catalytic amounts of reagents, particularly non-toxic and recyclable catalysts, is a key aspect of green chemistry.

Energy Efficiency: Utilizing microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Iodo 4 Methylpyridine

Nucleophilic Substitution Reactions Involving the C-I Bond

The carbon-iodine bond in 2-amino-5-iodo-4-methylpyridine is a prime site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These transformations are pivotal in the synthesis of more complex molecules.

Pathways and Kinetics of Halogen Displacement

The displacement of the iodine atom typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine (B92270) ring is temporarily disrupted in this step. The subsequent departure of the iodide leaving group restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is a crucial factor in the reaction's feasibility. For pyridines, attack at positions 2 and 4 is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing additional stabilization stackexchange.com.

The reactivity of halopyridines in SNAr reactions is often dependent on the nature of the halogen. While for many activated aryl systems the reactivity order is F > Cl ≈ Br > I, in some instances, particularly with softer nucleophiles, the trend can be I > Br > Cl > F sci-hub.se. This reversal is attributed to the polarizability of the C-X bond and the better leaving group ability of iodide. In reactions where the C-X bond cleavage is the rate-determining step, iodides are more reactive.

Palladium-catalyzed cross-coupling reactions represent a major class of nucleophilic substitution at the C-I bond. Prominent examples include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.orgorganic-chemistry.org. The C-I bond is particularly well-suited for this transformation due to its high reactivity in the initial oxidative addition step of the catalytic cycle. The reaction is highly versatile for creating new carbon-carbon bonds.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base libretexts.orgwikipedia.org. This reaction is exceptionally useful for synthesizing substituted anilines and other N-arylated compounds from this compound.

The kinetics of these reactions are influenced by several factors, including the choice of catalyst, ligand, base, and solvent.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 5-Aryl-2-amino-4-methylpyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | N-Substituted-5-amino-2-amino-4-methylpyridine |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | 5-Alkenyl-2-amino-4-methylpyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 5-Alkynyl-2-amino-4-methylpyridine |

This table presents generalized conditions. Specific catalyst, ligand, base, and solvent choices can vary significantly based on the specific substrates.

Influence of Reaction Conditions on Substitution Selectivity

The selectivity of nucleophilic substitution reactions on this compound is highly dependent on the reaction conditions. In palladium-catalyzed reactions, the choice of ligand is critical. Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, often provide high catalytic activity and selectivity for coupling with a wide range of nucleophiles libretexts.orgresearchgate.net. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) can also significantly impact the reaction rate and outcome numberanalytics.com. For instance, stronger bases are often required for less reactive coupling partners.

In classical SNAr reactions, the nature of the nucleophile is paramount. Hard nucleophiles, like alkoxides, may favor reaction pathways dictated by charge control, whereas softer nucleophiles, such as thiolates, may be more influenced by the polarizability of the C-I bond sci-hub.se. The reaction temperature can also be a key factor, with higher temperatures often required to overcome the activation energy for the disruption of aromaticity.

Reactivity Profile of the Pyridinic Amino Group

The 2-amino group of this compound imparts significant nucleophilic and basic character to the molecule, allowing for a variety of transformations.

Acid-Base Equilibria and Salt Formation Dynamics

The amino group can be protonated by acids to form the corresponding pyridinium (B92312) salt. The basicity of the amino group is influenced by the electronic properties of the pyridine ring and its substituents. The nitrogen atom of the pyridine ring is generally less basic than a typical aliphatic amine due to the sp² hybridization of its lone pair orbital. However, the exocyclic amino group can readily participate in acid-base reactions. The pKa of the conjugate acid of 2-aminopyridine (B139424) is approximately 6.86 researchgate.net. The methyl group at the 4-position, being an electron-donating group, would be expected to slightly increase the basicity of the amino group in this compound compared to the unsubstituted 2-aminopyridine.

The compound can form stable salts with various inorganic and organic acids. For example, reaction with hydrobromic acid yields 2-amino-5-iodopyridinium bromide sapub.orgresearchgate.net. This salt formation can be used for purification or to modify the solubility of the compound google.com.

Table 2: Approximate pKa Values of Relevant Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | researchgate.net |

| 2-Aminopyridine | 6.86 | researchgate.net |

| 4-Aminopyridine | 9.17 | researchgate.net |

| 4-Methylpyridine | 6.02 | organicchemistrydata.org |

These values provide a basis for estimating the basicity of this compound.

Amine-Based Derivatization Reactions

The nucleophilic amino group is a handle for various derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(5-iodo-4-methylpyridin-2-yl)acetamide chemicalbook.com. This transformation is often used to protect the amino group during other synthetic steps or to introduce a new building block.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt organic-chemistry.orgrsc.org. While aliphatic diazonium salts are highly unstable, aromatic and heteroaromatic diazonium salts can be useful intermediates. These can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, in place of the original amino group.

Alkylation and Arylation: The amino group can also be alkylated or arylated, although direct N-alkylation can sometimes be challenging and may require specific catalysts or conditions to avoid competing reactions at the ring nitrogen.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the ring nitrogen atom youtube.com. However, the presence of the activating amino and methyl groups on the ring in this compound can facilitate EAS reactions under appropriate conditions.

The directing effects of the substituents play a crucial role in determining the position of substitution. The 2-amino group is a strong activating group and an ortho-, para-director. The 4-methyl group is also an activating group and an ortho-, para-director organicchemistrydata.org. In this molecule, the positions ortho to the amino group are C3 and the position para is C5 (already substituted with iodine). The positions ortho to the methyl group are C3 and C5. Therefore, the directing effects of both the amino and methyl groups reinforce substitution at the C3 position. The C5 position is already occupied by iodine.

Common electrophilic aromatic substitution reactions include:

Nitration: Nitration of aminopyridines can be complex. Direct nitration with strong acids can lead to the formation of a nitraminopyridine intermediate, which can then rearrange to give the ring-nitrated product sapub.org. The conditions need to be carefully controlled to achieve the desired regioselectivity. For 2-aminopyridine, nitration can yield a mixture of 3-nitro and 5-nitro derivatives. Given the directing effects in this compound, nitration would be expected to occur at the C3 position.

Halogenation: Halogenation, such as bromination, can also be achieved. The reaction of 2-aminopyridine with bromine can lead to the formation of 2-amino-5-bromopyridine. For this compound, further halogenation would likely occur at the C3 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | 2-Amino-5-iodo-4-methyl-3-nitropyridine |

| Bromination | Br⁺ | 2-Amino-3-bromo-5-iodo-4-methylpyridine |

| Sulfonation | SO₃ | This compound-3-sulfonic acid |

The predictions are based on the established directing effects of the amino and methyl substituents on the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halo-Pyridine Moiety

The iodine atom at the C5 position of this compound serves as a highly reactive site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The electron-rich nature of the aminopyridine ring can influence the reactivity, but the carbon-iodine bond is sufficiently labile to participate in various palladium-catalyzed transformations. evitachem.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. researchgate.netnih.gov The reaction is generally catalyzed by a palladium(0) complex and requires a base. nih.gov For substrates like this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the synthesis of biologically active compounds. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating substrates like aminopyridines. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a terminal alkyne. organic-chemistry.orgwikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orglibretexts.org This method is highly efficient for synthesizing arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. nih.govmdpi.com The reaction proceeds under mild conditions, making it suitable for complex molecules. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the iodo-pyridine with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comlibretexts.org This reaction offers a direct method for the vinylation of the pyridine ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl iodide with an amine. wikipedia.orglibretexts.org This reaction is significant for synthesizing more complex substituted aminopyridines from this compound by introducing a secondary or tertiary amino group at the C5 position. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. organic-chemistry.orgnih.gov

The table below summarizes typical conditions for these cross-coupling reactions involving a halo-pyridine substrate.

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, cataCXium® A | Et₃N, Piperidine | THF, DMF | 25-70 |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Functional Group Interconversions and Modulations of Ring Substituents

Beyond the cross-coupling at the iodine site, the amino and methyl groups of this compound are amenable to various chemical transformations, allowing for fine-tuning of the molecule's properties.

Reactions of the Amino Group: The amino group at the C2 position is a key functional handle.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride can yield N-(5-iodo-4-methylpyridin-2-yl)acetamide. nih.gov This transformation is often used as a protecting strategy or to modulate the electronic properties of the pyridine ring.

Alkylation: N-alkylation can be achieved, though controlling the degree of alkylation can be challenging.

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br) via Sandmeyer or related reactions.

Guanidine (B92328) Formation: The amino group can be converted to a guanidine moiety. For example, treatment with an isothiocyanate followed by reaction with an amine in the presence of a scavenger can lead to guanidine derivatives, which can then undergo further cyclization reactions. researchgate.net

Reactions of the Methyl Group: The methyl group at the C4 position, while generally less reactive than the other functional groups, can also be modified.

Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or carboxylic acid group using appropriate oxidizing agents. For example, strong oxidants like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can be employed, although careful selection of reaction conditions is necessary to avoid over-oxidation or degradation of the pyridine ring.

Halogenation: Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom, yielding a halomethylpyridine derivative. This derivative is a valuable intermediate for further nucleophilic substitution reactions.

Deprotonation/Lithiation: Strong bases can deprotonate the methyl group to form a carbanion, which can then react with various electrophiles. This allows for the elongation of the carbon chain at the C4 position.

These functional group interconversions significantly expand the synthetic utility of this compound, making it a valuable building block for creating a diverse library of substituted pyridine compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Iodo 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 2-Amino-5-iodo-4-methylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating amino group, the electron-withdrawing iodo group, and the methyl group.

The aromatic region would likely show two singlets for the protons at the C-3 and C-6 positions of the pyridine (B92270) ring. The proton at C-6 is anticipated to appear at a downfield chemical shift compared to the proton at C-3 due to the deshielding effect of the adjacent nitrogen atom and the iodine atom. The methyl protons at the C-4 position would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. The amino group protons (-NH₂) generally appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 - 7.0 | s |

| H-6 | ~7.8 - 8.2 | s |

| -CH₃ | ~2.2 - 2.5 | s |

| -NH₂ | Variable (broad) | s |

Note: These are predicted values based on the analysis of similar compounds and the known effects of substituents on the pyridine ring. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are significantly influenced by the attached substituents.

The carbon atom bonded to the amino group (C-2) would be shifted significantly upfield due to the strong shielding effect of the nitrogen. Conversely, the carbon atom bearing the iodine (C-5) would be expected at a lower field, although the heavy atom effect of iodine can sometimes lead to broader signals. The quaternary carbon (C-4) attached to the methyl group will also be observable.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~145 - 150 |

| C-5 | ~85 - 95 |

| C-6 | ~150 - 155 |

| -CH₃ | ~17 - 22 |

Note: These are predicted values. The direct attachment of iodine to C-5 makes a precise prediction challenging without experimental data.

Two-Dimensional NMR Spectroscopic Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. columbia.edu This would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the methyl protons would correlate with the methyl carbon signal, and the aromatic proton signals would correlate with their respective carbon signals on the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is instrumental in establishing the connectivity of the molecule. For example, the methyl protons would show correlations to the C-3, C-4, and C-5 carbons. The aromatic proton at C-6 would show correlations to C-2, C-4, and C-5, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 234, corresponding to its molecular weight. A characteristic feature in the mass spectrum of an iodine-containing compound is the presence of a prominent peak at m/z 127, corresponding to the iodine cation (I⁺). Another significant fragmentation pathway would involve the loss of the iodine atom, leading to a fragment ion at m/z 107. Further fragmentation could involve the loss of a methyl radical (CH₃) from this ion to give a fragment at m/z 92.

Predicted Major Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 107 | [M - I]⁺ |

| 92 | [M - I - CH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 235, corresponding to the [C₆H₇IN₂ + H]⁺ ion. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the compound. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a detailed analysis of its expected solid-state architecture can be inferred from high-resolution studies of closely related compounds, particularly salts of 2-amino-5-iodopyridinium [(5IAPH)] and complexes of 2-amino-4-methylpyridine (B118599). nih.govacs.orgclarku.edu

The molecular geometry is predicted to feature a largely planar pyridine ring. In similar structures, such as (5IAPH)Br, the pyridine ring maintains a high degree of planarity. clarku.edu The exocyclic amino group is expected to be nearly co-planar with the aromatic ring, a configuration that maximizes the conjugation of the nitrogen lone pair with the pyridine π-system. nih.gov

Intermolecular interactions are anticipated to be the defining feature of the crystal lattice. Based on studies of 2-amino-5-iodopyridinium salts, two primary types of non-covalent interactions are expected to govern the supramolecular assembly: hydrogen bonding and halogen bonding. clarku.edu

Hydrogen Bonding: The amino group (-NH₂) and the pyridinium (B92312) nitrogen (if protonated) are potent hydrogen bond donors. In the solid state, these groups are expected to form robust N-H···N or N-H···I hydrogen bonds. In the case of a neutral crystal, intermolecular N-H···N hydrogen bonds would likely link molecules into dimeric or catemeric (chain-like) motifs. Specifically, the formation of an R²₂(8) ring motif, where two molecules are linked by a pair of N-H···N hydrogen bonds, is a common feature in aminopyridine crystals.

Halogen Bonding: The iodine atom at the C5 position is a key feature, capable of acting as a halogen bond donor. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In the crystal lattice of this compound, I···N or I···I interactions are plausible. Studies on related iodinated compounds show that I···I interactions can direct the assembly into layered structures, while I···N interactions can contribute to the formation of extended networks. clarku.edunih.gov The interplay between hydrogen and halogen bonding will ultimately determine the final three-dimensional packing arrangement.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy provides a fingerprint of the molecule by probing its characteristic bond vibrations.

The infrared spectrum of this compound can be predicted by analyzing the spectra of its structural analogues, such as 2-amino-4-methylpyridine and 2-amino-5-methylpyridine. acs.orgnist.govresearchgate.net The key vibrational modes are assigned as follows:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | Two distinct bands are expected for the primary amine. In 2-amino-5-methylpyridine, these appear around 3444 and 3335 cm⁻¹. researchgate.net |

| C-H Aromatic Stretching | 3000 - 3100 | Vibrations of the C-H bonds on the pyridine ring. |

| C-H Aliphatic Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of the methyl (-CH₃) group. |

| N-H Scissoring | 1600 - 1650 | In-plane bending vibration of the amino group. This is a strong and characteristic band for primary amines. |

| C=C and C=N Ring Stretching | 1400 - 1600 | Multiple bands arising from the stretching vibrations within the pyridine ring. These are sensitive to substitution patterns. |

| C-N Stretching | 1250 - 1350 | Stretching vibration of the bond between the amino group and the pyridine ring. |

| C-I Stretching | 500 - 600 | The carbon-iodine bond stretch is expected at low wavenumbers due to the high mass of the iodine atom. |

This table is generated based on comparative data from related molecules. Actual values may vary.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not documented, the spectrum of 2-amino-4-methylpyridine provides a reliable reference. nih.gov

The most intense features in the Raman spectrum of a substituted pyridine are typically the ring breathing modes, which involve a symmetric expansion and contraction of the entire aromatic ring.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| Ring Breathing Mode (Trigonal) | ~1000 | A strong, sharp band characteristic of the pyridine ring, often referred to as the ν₁ mode. |

| Ring Breathing Mode (Pulsation) | ~1030 | Another strong ring mode, ν₁₂, sensitive to substitution. |

| C-H in-plane bending | 1050 - 1250 | Bending vibrations of the aromatic C-H bonds. |

| C-I Stretching | 500 - 600 | This mode is also Raman active and would appear in the low-frequency region of the spectrum. |

This table is generated based on comparative data from related molecules. Actual values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy reveals information about the energy levels of molecular orbitals. The UV-Vis absorption and fluorescence properties of aminopyridines are well-documented and provide a strong basis for understanding this compound. nih.govnih.govresearchgate.net

The electronic spectrum is dominated by π→π* and n→π* transitions associated with the pyridine ring and the amino group. The amino group acts as a strong auxochrome, causing a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine.

A study on 2-Amino-5-Chloropyridine showed a UV cut-off wavelength at 348 nm, suggesting that the absorption maxima for the iodo-analogue would likely be in a similar or slightly higher range due to the electronic effects of the halogen. researchgate.net

| Parameter | Expected Characteristics | Description |

| UV-Vis Absorption (λmax) | 280 - 350 nm | Two main absorption bands are expected, corresponding to π→π* transitions within the conjugated system. The exact λmax will be influenced by solvent polarity. |

| Molar Absorptivity (ε) | High | The π→π* transitions are typically strong, leading to high molar absorptivity values. |

| Fluorescence Emission (λem) | 350 - 450 nm | Many aminopyridine derivatives are fluorescent. Emission is expected from the first excited singlet state (S₁) to the ground state (S₀). |

| Quantum Yield (Φ) | Moderate to Low | While aminopyridine itself can have a high quantum yield, the presence of the heavy iodine atom is expected to decrease the fluorescence efficiency due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. edinst.com |

This table is generated based on comparative data from related molecules. Actual values may vary.

Studies on a wide range of substituted aminopyridines have shown that their fluorescence properties are highly tunable. nih.govbeilstein-journals.org The introduction of different substituents can alter the emission wavelength and quantum yield significantly, making this class of compounds interesting for applications as fluorescent probes. nih.govresearchgate.net For this compound, the combination of the electron-donating amino and methyl groups with the halogen is expected to result in distinct photophysical properties worthy of further investigation.

Computational and Theoretical Investigations of 2 Amino 5 Iodo 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic structure, stability, and reactivity of molecules. These methods, which include Density Functional Theory (DFT) and ab initio calculations, can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-amino-5-iodo-4-methylpyridine, DFT calculations would be employed to determine its optimized ground state geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Key ground state properties that would be calculated include bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-amino-5-bromo-4-methylpyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to analyze its optimized structure. Similar calculations for this compound would provide a precise three-dimensional model of the molecule. The results of such a hypothetical DFT study are presented in Table 1.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

| Total Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| C2-N(amino) Bond Length | [Value] Å |

| C5-I Bond Length | [Value] Å |

| C4-C(methyl) Bond Length | [Value] Å |

| Pyridine (B92270) Ring C-N-C Angle | [Value] degrees |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a DFT calculation.

Ab Initio Methods for Electronic Configuration and Energy Minimization

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic configuration. While DFT is generally more efficient for larger molecules, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy for energy calculations, albeit at a greater computational cost.

For this compound, ab initio calculations would be used to find the minimum energy conformation. This process of energy minimization systematically alters the geometry of the molecule to find the most stable structure. These methods have been applied to similar compounds, such as 2-amino-5-bromo-4-methylpyridine, to analyze their vibrational spectra.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. The amino group is expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack, while the pyridine ring and the electron-withdrawing iodine atom would influence the LUMO distribution. A hypothetical representation of FMO analysis is provided in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

Note: The data in this table is hypothetical and illustrates the expected output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the pyridine ring nitrogen, indicating these are prime sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis is particularly useful for studying charge transfer and delocalization effects within a molecule.

For this compound, NBO analysis would quantify the electron density of the bonds and lone pairs. It would also reveal hyperconjugative interactions, such as the donation of electron density from a lone pair on the amino nitrogen into an antibonding orbital of the pyridine ring, which contributes to the stability of the molecule. These interactions are quantified by second-order perturbation theory analysis within the NBO framework.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different molecular conformations and the study of explicit interactions with solvent molecules over time.

In Silico Approaches for Predicting Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for the a priori prediction of reaction outcomes, offering profound insights into the complex interplay of electronic and steric factors that govern chemical reactivity. For a substituted pyridine such as this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating potential reaction pathways and forecasting selectivity. These theoretical investigations can guide synthetic efforts, minimizing trial-and-error experimentation and enabling the rational design of reaction conditions.

At the heart of these computational explorations is the mapping of the potential energy surface for a given reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The transition states, representing the highest energy point along a reaction coordinate, are of particular interest, as their relative energies determine the preferred reaction pathway and, consequently, the selectivity of the transformation.

A key area of investigation for this compound is its behavior in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Given the presence of a C-I bond, this position is a prime site for such transformations. Computational models can be employed to compare the activation barriers for the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—at the iodine-bearing carbon.

For instance, a DFT study could be designed to compare two competing reaction pathways. The calculations would involve optimizing the geometries of all stationary points along each pathway and computing their corresponding energies. The results can be summarized in a data table to illustrate the predicted selectivity.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Pathway A: C-I Bond Activation | TS1 | 15.2 | Major Product |

| Pathway B: C-H Bond Activation | TS2 | 28.7 | Minor Product |

Furthermore, in silico approaches are crucial for predicting regioselectivity in reactions where multiple sites on the pyridine ring could potentially react. The electronic nature of the pyridine ring in this compound is significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing iodo group, as well as the methyl substituent. Computational analysis of the molecule's electronic structure, such as mapping the electrostatic potential or calculating partial atomic charges, can reveal the most nucleophilic and electrophilic sites.

For example, in a potential electrophilic aromatic substitution reaction, theoretical calculations can predict the most likely position of attack by comparing the energies of the sigma-complex intermediates formed at each possible site.

| Position of Electrophilic Attack | Relative Energy of Sigma Complex (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| C3 | 0.0 | >95% |

| C6 | +5.8 | <5% |

These computational models can be further refined by including solvent effects, which can significantly influence reaction barriers and selectivities. By providing a detailed, atomistic view of the reaction landscape, these in silico investigations serve as a powerful complement to experimental studies, accelerating the development of efficient and selective synthetic methodologies for this compound.

Research Applications and Functionalization of 2 Amino 5 Iodo 4 Methylpyridine

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) nucleus is a cornerstone in drug design, and its derivatives are present in a wide array of therapeutic agents. The compound 2-Amino-5-iodo-4-methylpyridine serves as a crucial starting material and scaffold in the quest for new medicines, leveraging its distinct chemical properties to interact with biological targets and to serve as a foundation for more elaborate molecular architectures.

Role as a Privileged Scaffold for Lead Compound Identification

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a versatile template for discovering new bioactive molecules. nih.govresearchgate.net The aminopyridine core, a central feature of this compound, is widely regarded as such a scaffold. researchgate.net This structural motif is found in numerous compounds with proven biological potential, including those with antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

The value of the 2-aminopyridine (B139424) scaffold lies in its ability to present functional groups in specific spatial orientations that facilitate interactions with proteins and enzymes. The development of new drugs often involves modifying these privileged structures to create libraries of compounds, which are then screened for activity against various diseases. nih.gov For instance, other nitrogen-containing heterocyclic scaffolds like 2-aminothiazole (B372263) and 4-aminoquinoline (B48711) have also been identified as privileged structures for the discovery of anticancer and leishmanicidal agents, respectively, underscoring the importance of such core structures in drug development. nih.govmdpi.com The functional groups on this compound, particularly the reactive iodine atom, provide an anchor point for such modifications, allowing chemists to systematically alter the molecule to optimize its binding affinity and selectivity for a given biological target.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key building block in organic synthesis, frequently used as an intermediate for creating more complex molecules, including active pharmaceutical ingredients (APIs). synchem.degoogle.com Its utility stems from the reactivity of its functional groups. The iodine atom at the 5-position is particularly significant as it can be readily replaced through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, dramatically increasing molecular diversity.

A practical example of the synthetic utility of related halopyridines can be seen in the synthesis of novel inhibitors for Activin-like kinase 2 (ALK2). In one study, researchers used the related compound 2-amino-5-bromo-3-iodopyridine (B1270907) as a starting material. acs.org They performed sequential Suzuki coupling reactions, first at the more reactive iodine position and then at the bromine position, to construct a series of 3,5-diaryl-2-aminopyridine derivatives with potential therapeutic applications. acs.org This demonstrates how the halogenated aminopyridine core serves as a versatile platform for building complex, biologically active molecules.

Investigation in Antimicrobial and Antibacterial Agent Development

The search for new antimicrobial agents is a global health priority, driven by the rise of drug-resistant pathogens. nih.gov Pyridine and its derivatives have long been recognized for their potential as antimicrobial agents. nih.gov Research has shown that various substituted 2-aminopyridines exhibit antibacterial and antifungal activity. nih.govmdpi.com

Specifically, the presence of substituents on the pyridine ring significantly influences the compound's antimicrobial efficacy. Studies on related structures, such as 5-iodopyrimidines, have indicated that the introduction of an iodine atom can be a favorable feature. One study concluded that incorporating heterocyclic moieties like pyridine into iodinated pyrimidine (B1678525) analogs enhanced both antibacterial and antifungal activities. nih.gov Another research effort focusing on 2-aminopyridine derivatives found that certain compounds showed high activity against Gram-positive bacteria, including S. aureus and B. subtilis. mdpi.com While direct testing of this compound is not widely reported, the collective findings for iodo-substituted heterocyclic compounds and aminopyridine derivatives suggest that it is a promising candidate for further investigation in the development of new antibacterial and antifungal agents. nih.govnih.gov

Contributions to Anti-Cancer Therapeutics Research

The pyridine scaffold is a common feature in many anticancer drugs, and researchers are continuously exploring new derivatives for improved efficacy and reduced side effects. nih.govnih.gov The 2-aminopyridine moiety, in particular, has been used as a building block for compounds targeting various mechanisms implicated in cancer, such as protein kinases. nih.govnih.gov

Modulation of Biological Targets and Enzyme Inhibition (e.g., Nitric Oxide Synthase)

A key strategy in drug discovery is the development of molecules that can selectively inhibit enzymes involved in disease processes. The 2-aminopyridine scaffold has proven effective in this regard. A significant body of research has focused on the non-iodinated analog, 2-Amino-4-methylpyridine (B118599), as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS II). nih.govnih.govsigmaaldrich.com Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a critical therapeutic target. nih.gov

Studies have shown that 2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with high potency. nih.gov For example, in vitro studies reported an IC50 value of 6 nM against mouse iNOS. nih.govnih.gov While the direct inhibitory activity of this compound on iNOS has not been detailed, its structural similarity to a known potent inhibitor makes it a compound of high interest. The introduction of the iodine atom would alter the electronic and steric properties of the molecule, which could modulate its binding affinity and selectivity for iNOS or other related enzymes. This makes it a valuable probe for further SAR studies to develop even more potent and selective iNOS inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Novel Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent platform for such studies due to its multiple points for chemical modification. The amino group at position 2, the methyl group at position 4, and the iodine at position 5 can all be altered to explore their impact on potency, selectivity, and pharmacokinetic properties.

For instance, SAR studies on 3,5-diaryl-2-aminopyridine derivatives, which were synthesized from a related halogenated aminopyridine, revealed critical insights into their activity as ALK2 inhibitors. acs.org This research showed that the primary amine at the 2-position was more critical for binding to TGF-β than to BMP receptors and could be replaced to generate highly selective inhibitors. acs.org Another SAR study on pyridine derivatives found that the antiproliferative activity against cancer cell lines was highly dependent on the type and position of substituents; for example, adding certain groups enhanced activity, while bulky groups or halogens in some positions decreased it. nih.gov The iodine atom in this compound is particularly useful for SAR studies as it can be readily substituted via cross-coupling reactions, allowing for the systematic introduction of a diverse array of chemical groups to probe the binding pockets of target proteins. acs.org

Contributions to Advanced Materials Science and Engineering

The distinct electronic and structural characteristics of this compound make it a promising candidate for the development of novel materials with tailored properties. The presence of the electron-donating amino group and the reactive iodo substituent on the pyridine core allows for its incorporation into larger conjugated systems, which are fundamental to many advanced materials.

Design and Synthesis of Photoelectric Materials

While direct, extensive research on the application of this compound in photoelectric materials is still an expanding area, the foundational chemistry of its structural motifs points towards significant potential. The core structure is analogous to components used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic devices. The amino-pyridine moiety can serve as a strong electron-donating unit, a desirable characteristic for hole-transporting materials or as part of a donor-acceptor chromophore system. The iodine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of other functional groups or the extension of the π-conjugated system, which is crucial for tuning the photophysical and electronic properties of materials.

For instance, substituted aminopyridines have been investigated for their fluorescent properties, with some derivatives exhibiting high quantum yields. mdpi.com The ability to functionalize the pyridine ring through the iodo group allows for the systematic modification of the electronic structure, which can influence the emission color and efficiency of potential light-emitting materials. The synthesis of novel aza-borondipyrromethene (aza-BODIPY) dyes through Suzuki-Miyaura coupling reactions with halogenated precursors has been shown to produce compounds with broadband absorption in the near-infrared region, making them candidates for organic photovoltaic cells. mdpi.com Although not directly employing this compound, this research highlights a viable pathway for its use in creating photoactive materials.

Integration into Functional Polymers and Organic Electronics

The development of functional polymers for organic electronics is a rapidly growing field, and building blocks like this compound are of considerable interest. uni-muenchen.de The iodo- and amino-substituted pyridine can be incorporated into polymer backbones through various polymerization techniques, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These methods allow for the creation of conjugated polymers where the electronic properties can be precisely controlled by the choice of co-monomers.

The incorporation of the aminopyridine unit can enhance the charge transport properties of the resulting polymer. The nitrogen atom in the pyridine ring can act as a charge trap or transport site, influencing the material's behavior as a semiconductor. Furthermore, the amino group can be used to modulate the polymer's solubility and processing characteristics, which are critical for device fabrication. While specific examples of polymers derived from this compound are not yet widely reported in the literature, the general strategy of using halogenated heterocycles in the synthesis of conducting polymers is well-established.

Utility as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the carbon-iodine bond and the nucleophilicity of the amino group make this compound a highly versatile intermediate in organic synthesis. It serves as a scaffold for the introduction of molecular complexity, enabling the construction of a wide array of more elaborate molecules.

Construction of Diverse Azaheterocyclic Systems

Azaheterocycles are a cornerstone of medicinal chemistry and materials science, and this compound provides a valuable entry point for their synthesis. rsc.org The dual functionality of the molecule allows for a range of cyclization strategies. The amino group can act as a nucleophile in reactions to form fused ring systems, while the iodine atom is a prime site for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for the functionalization of this compound. These reactions allow for the coupling of a wide variety of partners, including boronic acids, terminal alkynes, and amines, to the pyridine core. This versatility enables the synthesis of a vast array of substituted pyridines, which can then be further elaborated into more complex heterocyclic structures. For example, the Sonogashira coupling of amino-halopyridines with terminal alkynes is a common strategy for the synthesis of azaindoles, an important class of compounds in pharmaceutical research. nih.gov

A notable application of this compound is in the synthesis of bridged azaheterocyclic systems. The compound has been utilized as a key precursor in the preparation of analogs of the potent analgesic, epibatidine (B1211577). In these syntheses, the iodo group facilitates coupling reactions to build the bridged framework of the target molecule.

Implementation in Multi-Step Total Synthesis Endeavors

A prominent example is its application in the synthesis of epibatidine analogs. google.com Epibatidine, a natural alkaloid, exhibits potent analgesic properties, and the development of synthetic routes to its analogs is of significant interest for medicinal chemistry. In a reported synthesis, 2-amino-4-methylpyridine is first iodinated to produce this compound. google.com This intermediate then undergoes a palladium-catalyzed coupling reaction, demonstrating the crucial role of the iodo functionality in assembling the complex architecture of the target molecule.

The following table summarizes a key reaction in the synthesis of an epibatidine analog starting from 2-amino-4-methylpyridine:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-4-methylpyridine | H₅IO₆, I₂, H₂SO₄, HOAc, H₂O, 80 °C | This compound | 71% | google.com |

This reaction highlights the efficient preparation of the key iodinated intermediate, which is then poised for further transformations in a multi-step synthesis. The strategic placement of the iodo and amino groups on the pyridine ring provides a powerful handle for the convergent assembly of complex molecular targets.

Future Research Directions and Emerging Perspectives for 2 Amino 5 Iodo 4 Methylpyridine

Innovations in Environmentally Benign Synthetic Methodologies

The development of green and sustainable synthetic routes for producing 2-amino-5-iodo-4-methylpyridine and related halogenated pyridines is a critical area of future research. Traditional methods for synthesizing such compounds often rely on harsh reagents and generate significant waste. mdpi.comsemanticscholar.orgresearchgate.netnih.govrasayanjournal.co.in Modern approaches are increasingly focused on minimizing environmental impact by employing solvent-free conditions, mechanochemistry, and safer reagents.

One promising strategy involves the use of solid iodine and nitrate (B79036) salts under solvent-free mechanical grinding conditions. mdpi.comsemanticscholar.orgresearchgate.netnih.gov This method offers several advantages, including short reaction times (20–30 minutes), high yields (70–98%), and a simple setup, thereby reducing pollution and cost. mdpi.comsemanticscholar.orgresearchgate.net The use of nitrate salts like silver nitrate (AgNO₃) has been shown to be effective for the regioselective iodination at the C5 position of pyrimidine (B1678525) derivatives. mdpi.com

Future research in this area will likely focus on:

Expanding the scope of mechanochemical synthesis to a wider range of substituted pyridines.

Investigating the use of alternative, less expensive, and more environmentally friendly catalysts and iodinating agents.

Optimizing reaction conditions to further improve yields and reduce energy consumption.

| Synthetic Approach | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free, mechanical grinding | Reduced solvent waste, shorter reaction times, high yields. mdpi.comsemanticscholar.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Faster reaction rates, higher yields, cleaner products. rasayanjournal.co.in |

| Ultrasonic Synthesis | Application of ultrasound energy | Enhanced reaction rates, improved yields. rasayanjournal.co.in |

| Multicomponent Reactions | Combining three or more reactants in a single step | Increased efficiency, reduced waste, simplified procedures. rasayanjournal.co.in |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To optimize synthetic methodologies and gain a deeper understanding of reaction mechanisms, the application of advanced in situ characterization techniques is paramount. Real-time monitoring allows for the precise tracking of reactant consumption, intermediate formation, and product generation throughout the course of a reaction.

Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in situ analysis. nih.gov For instance, monitoring the characteristic vibrational bands of the starting materials and products using FT-IR can provide kinetic data and insights into reaction pathways. Similarly, in situ NMR can offer detailed structural information about transient intermediates that may not be observable through traditional offline analysis.

Future research will likely involve:

The development and application of novel spectroscopic and spectrometric probes for real-time monitoring of iodination reactions.

The use of process analytical technology (PAT) to ensure consistent product quality and optimize reaction parameters in real-time.

Combining in situ data with computational modeling to build comprehensive reaction models that can predict reaction outcomes and guide experimental design.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel molecules with desired properties. researchgate.netnih.govrsc.org These computational tools can analyze vast datasets of chemical structures and their associated properties to identify structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). researchgate.netnih.gov

For this compound and its analogs, AI and ML can be employed to:

Predict physicochemical properties: Models can be trained to predict properties such as solubility, melting point, and stability for newly designed molecules, thereby reducing the need for extensive experimental screening. researchgate.net

Design novel inhibitors: By analyzing the structural features of known inhibitors of specific biological targets, such as inducible nitric oxide synthase (iNOS), ML models can propose new pyridine (B92270) derivatives with enhanced potency and selectivity. nih.govnih.gov

Optimize synthetic routes: Generative AI models can propose novel and efficient synthetic pathways for target molecules, taking into account factors like the availability of starting materials and reaction yields. youtube.com

The integration of AI and ML in the design of pyridine derivatives has already shown promise in identifying novel candidates for various applications, including antidiabetic and antiproliferative agents. nih.gov As these computational methods become more sophisticated and accessible, they will undoubtedly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Exploration of Novel Interdisciplinary Applications in Chemical Biology and Catalysis

The unique structural and electronic properties of this compound make it an attractive scaffold for exploration in diverse interdisciplinary fields, particularly chemical biology and catalysis.

In chemical biology , the iodinated pyridine core can serve as a versatile building block for the development of:

Molecular probes: The iodine atom can be a site for radiolabeling with isotopes like ¹⁸F, enabling the synthesis of positron emission tomography (PET) tracers for imaging biological processes in vivo. nih.gov For example, analogs of 2-amino-4-methylpyridine (B118599) have been investigated as potential PET tracers for imaging iNOS. nih.gov

Bioisosteres: The substituted pyridine ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of pharmacological properties in drug discovery programs.

Inhibitors of biological targets: Substituted aminopyridines have shown inhibitory activity against various enzymes, including iNOS. nih.govnih.gov Further exploration of derivatives of this compound could lead to the discovery of potent and selective inhibitors for other therapeutic targets.

In the field of catalysis , the pyridine nitrogen and the amino group can act as coordination sites for metal ions, making these compounds potential ligands for:

Homogeneous catalysis: Metal complexes of substituted pyridines could be designed to catalyze a variety of organic transformations. The electronic properties of the pyridine ring can be tuned by substituents to modulate the catalytic activity of the metal center.

Materials science: The ability of aminopyridines to form coordination complexes and participate in hydrogen bonding makes them interesting building blocks for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies with potential applications in gas storage, separation, and catalysis. mdpi.com

The exploration of these novel applications will require a collaborative effort between synthetic chemists, chemical biologists, and materials scientists to fully realize the potential of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-iodo-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrophilic iodination of 2-amino-4-methylpyridine derivatives. For example, iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DMF at 60–80°C achieves regioselective substitution at the 5-position . Optimizing stoichiometry (1:1.2 molar ratio of substrate to iodinating agent) and reaction time (6–12 hours) improves yields (~70–85%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like di-iodinated species .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (DMSO-) shows characteristic signals: δ 8.2 ppm (pyridine H6), δ 6.9 ppm (H3), and δ 2.4 ppm (4-methyl group). NMR confirms iodine’s deshielding effect on C5 (δ 140–145 ppm) .